(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a fluorinated aromatic ring and a diamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-(trifluoromethyl)benzene.
Step 1 Halogenation: The aromatic ring is halogenated to introduce a suitable leaving group, such as bromine or iodine, at the desired position.
Step 2 Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with an amine source, such as ethylenediamine, under basic conditions to form the desired diamine compound.
Step 3 Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Imines, amides.
Reduction: Amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its fluorinated structure imparts desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The diamine group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine: vs. : The substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
This compound: vs. : The presence of a trifluoromethyl group versus a methyl group can significantly impact the compound’s chemical properties and applications.
Uniqueness
The unique combination of a fluorinated aromatic ring and a diamine functional group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Properties
Molecular Formula |
C9H10F4N2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m1/s1 |
InChI Key |
VZUUWURFTNDEIX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
Origin of Product |
United States |
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